molecular formula C23H26N4O3S B2935209 N-(2,5-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933253-00-0

N-(2,5-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2935209
CAS No.: 933253-00-0
M. Wt: 438.55
InChI Key: PGGIWLPUUOPSLD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetically designed organic compound provided for research and development purposes. This compound features a complex molecular structure (C23H26N4O5S) with a molecular weight of 470.5 g/mol, integrating multiple heterocyclic systems including a pyrimidine ring and a 4-oxopyridine moiety linked via a thioether bridge . The structural architecture of this compound is of significant scientific interest. The presence of the 2,5-dimethylphenyl substituent is a scaffold recognized in medicinal chemistry for its presence in compounds investigated for antimicrobial properties . Furthermore, the integrated pyrimidine and pyridinone rings are privileged structures in drug discovery, often associated with diverse biological activities. Research into analogous compounds, particularly those containing thiazole and 2,5-dimethylphenyl groups, has demonstrated promising in vitro activity against challenging multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . This suggests that this acetamide derivative could serve as a valuable chemical scaffold or building block for researchers developing and characterizing new antimicrobial agents targeting World Health Organization (WHO) priority pathogens. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-14-6-7-15(2)19(8-14)26-22(29)12-27-11-21(30-5)20(28)10-18(27)13-31-23-24-16(3)9-17(4)25-23/h6-11H,12-13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGIWLPUUOPSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H19N3OS
Molecular Weight 301.41 g/mol
CAS Number 24749-12-0
Density 1.27 g/cm³
Boiling Point 536.4 °C
Flash Point 278.2 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole-integrated compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 1 µg/mL) . The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity .

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. Analogous compounds with similar thiazole and pyrimidine structures have demonstrated efficacy in seizure models, providing a basis for further exploration of this compound's effects on neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and pyrimidine rings significantly influence biological activity. The presence of specific functional groups can enhance or diminish the desired pharmacological effects. For example, methyl groups at certain positions have been linked to increased cytotoxicity and anticonvulsant activity .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in A431 and Jurkat cells, with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.

Study 2: Anticonvulsant Testing

In another investigation, the compound was tested in a PTZ-induced seizure model. The results demonstrated a marked reduction in seizure duration and frequency, suggesting potential utility in treating epilepsy.

Comparison with Similar Compounds

Structural and Functional Insights

  • This substituent correlates with higher melting points (>248°C for 5.7) compared to dichlorophenyl or phenoxy derivatives . The 4,6-dimethylpyrimidin-2-ylthio group in the target compound differs from the 4-methylpyrimidin-2-yl moiety in 5.6 and 5.7. The additional methyl group may improve metabolic stability by reducing oxidative degradation .
  • Thioether Linkage :

    • Crystallographic data for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide highlights shorter Csp²–S bonds (1.759 Å) compared to Csp³–S bonds (1.795 Å), a result of p-π conjugation that enhances structural rigidity . This feature is likely conserved in the target compound.
  • Heterocyclic Systems: The 5-methoxy-4-oxopyridine ring in the target compound introduces a polar, electron-deficient system, contrasting with the thienopyrimidine in 10 or the simpler pyrimidinone rings in 5.6–5.7. Such differences influence solubility, bioavailability, and electronic interactions .

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